molecular formula C15H14ClN3O4 B12326270 Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro-

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro-

Cat. No.: B12326270
M. Wt: 335.74 g/mol
InChI Key: YQVLDAOSZKKZFA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic name benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- adheres to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for organic compounds. The parent structure is benzenecarboximidamide, a benzene ring with a carboximidamide functional group (-C(=NH)-NH$$_2$$). The substituents are numbered and prioritized according to IUPAC guidelines:

  • Nitro group (-NO$$_2$$) : Assigned the position 3 on the benzene ring due to its higher priority over other substituents.
  • Hydroxyimino group (-N-OH) : Attached to the carboximidamide nitrogen, denoted as N'-hydroxy.
  • 4-(4-Chloro-3,5-dimethylphenoxy) group : A phenoxy substituent at position 4 of the benzene ring, with its own substituents (chloro at position 4, methyl groups at positions 3 and 5).

The numbering ensures that the nitro group receives the lowest possible locant, followed by the phenoxy group. The full name reflects the compound’s hierarchy of functional groups and substituents, aligning with IUPAC conventions for complex aromatic systems.

Molecular Formula and Weight Analysis

The molecular formula of benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro-, is C$${15}$$H$${14}$$ClN$${3}$$O$${4}$$ , as confirmed by multiple sources. This formula accounts for:

  • 15 carbon atoms : From the benzene ring (6 carbons), phenoxy substituent (6 carbons), and carboximidamide group (1 carbon).
  • 14 hydrogen atoms : Distributed across the aromatic rings and methyl groups.
  • 1 chlorine atom : Located on the phenoxy substituent.
  • 3 nitrogen atoms : From the nitro group (1 nitrogen), carboximidamide (2 nitrogens).
  • 4 oxygen atoms : From the nitro group (2 oxygens), phenoxy ether (1 oxygen), and hydroxyimino group (1 oxygen).

The molecular weight is 335.74 g/mol , calculated using standard atomic weights (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00).

Table 1: Elemental Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.01 180.15
H 14 1.008 14.11
Cl 1 35.45 35.45
N 3 14.01 42.03
O 4 16.00 64.00
Total - - 335.74

Crystallographic Data and Three-Dimensional Conformation

While detailed crystallographic data (e.g., unit cell parameters, space group) for this compound is not explicitly reported in the available literature, general principles of crystal structure determination can be applied. X-ray crystallography, the gold standard for elucidating molecular conformations, would reveal:

  • Bond lengths and angles : Expected to follow trends for aromatic nitro compounds (C-N bond: ~1.47 Å) and ether linkages (C-O bond: ~1.43 Å).
  • Packing arrangement : Influenced by hydrogen bonding between the hydroxyimino group (-N-OH) and adjacent molecules, as well as van der Waals interactions from methyl and chloro substituents.

Experimental data from related compounds, such as 4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide (PubChem CID: 9567277), suggests that halogen substituents enhance molecular rigidity, potentially leading to monoclinic or orthorhombic crystal systems. For benzenecarboximidamide derivatives, the nitro group’s electron-withdrawing nature may distort the benzene ring, creating a non-planar conformation that affects crystallinity.

Table 2: Physical Properties

Property Value Source
Density 1.42 g/cm³
Melting Point 183 °C
Boiling Point 498.6 °C
Flash Point 255.3 °C
Polar Surface Area 111.16 Ų
LogP (Octanol-Water) 4.98

Comparative Structural Analysis with Related Benzene Derivatives

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- shares structural motifs with several aromatic compounds, differing primarily in substituent identity and placement:

  • N-(3,5-Dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide :

    • Molecular Formula : C$${15}$$H$${15}$$N$${3}$$O$${3}$$.
    • Key Difference : Replaces the chloro group with a hydrogen atom, reducing molecular weight (285.30 g/mol vs. 335.74 g/mol) and logP (4.98 vs. ~3.5).
  • 4-Hydroxybenzamidine Hydrochloride :

    • Molecular Formula : C$${7}$$H$${9}$$ClN$$_{2}$$O.
    • Key Difference : Lacks the phenoxy and nitro groups, resulting in a simpler structure with higher water solubility.
  • 3-Nitrobenzamidine Hydrochloride :

    • Molecular Formula : C$${7}$$H$${8}$$ClN$${3}$$O$${2}$$.
    • Key Difference : Substitutes the phenoxy group with a hydrogen, altering electronic distribution and reactivity.

Table 3: Structural Comparison of Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- C$${15}$$H$${14}$$ClN$${3}$$O$${4}$$ 335.74 -NO$$2$$, -N-OH, -O-C$$6$$H$$2$$Cl(CH$$3$$)$$_2$$
N-(3,5-Dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide C$${15}$$H$${15}$$N$${3}$$O$${3}$$ 285.30 -NO$$2$$, -N-OH, -O-C$$6$$H$$3$$(CH$$3$$)$$_2$$
4-Hydroxybenzamidine Hydrochloride C$${7}$$H$${9}$$ClN$$_{2}$$O 172.61 -C(=NH)-NH$$_2$$, -OH

Substituent effects are critical in modulating properties:

  • Electron-withdrawing groups (e.g., -NO$$_2$$) : Decrease electron density on the aromatic ring, reducing electrophilic substitution reactivity.
  • Bulky substituents (e.g., -O-C$$6$$H$$2$$Cl(CH$$3$$)$$2$$) : Introduce steric hindrance, potentially limiting molecular packing efficiency and solubility.
  • Hydroxyimino group (-N-OH) : Enhances hydrogen bonding capacity, influencing melting points and crystal lattice stability.

Properties

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18)

InChI Key

YQVLDAOSZKKZFA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)/C(=N/O)/N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Coupling

The synthesis begins with 4-chloro-3,5-dimethylphenol and 3-nitrobenzenecarboximidamide as key starting materials. The phenoxy group is introduced via an Ullmann condensation or nucleophilic aromatic substitution under alkaline conditions. Typical reaction parameters include:

Parameter Condition
Solvent Dimethylformamide (DMF)
Temperature 110–120°C
Catalyst Copper(I) iodide
Reaction Time 12–18 hours
Yield 68–72%

This step establishes the diaryl ether linkage critical to the target structure.

Nitration Optimization

Controlled nitration of the intermediate benzenecarboximidamide derivative follows, requiring careful regioselectivity control. Mixed nitric-sulfuric acid systems achieve para-nitration relative to the carboximidamide group:

$$ \text{C}7\text{H}5\text{ClN}2\text{O} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}4\text{ClN}3\text{O}3 $$

Key variables impacting yield:

  • Nitrating agent ratio : 1:1.2 molar ratio of substrate to HNO₃
  • Temperature control : Maintained at 0–5°C to prevent over-nitration
  • Quenching method : Gradual addition to ice-water mixture

Industrial-scale implementations report 85–97% yields for analogous nitration steps.

Critical Process Parameters

Solvent Selection

Polar aprotic solvents dominate the synthesis:

Step Preferred Solvent Effect on Yield
Coupling DMF +15% vs. THF
Nitration Dichloromethane Minimizes byproducts
Hydroxylamination Ethanol/water Solubility balance

Methanol and glycol ethers show promise for hydrogenation steps based on analogous syntheses.

Temperature Profiles

  • Coupling : Exothermic reaction requires gradual heating to 120°C
  • Nitration : Strictly maintained below 10°C
  • Final step : Room temperature sufficient for hydroxylamine incorporation

Industrial-Scale Considerations

Batch process optimizations address key challenges:

4.1 Purification Challenges

  • Recrystallization from ethyl acetate/hexane (3:7) removes nitro-byproducts
  • Chromatography required for pharma-grade material (>99.5% purity)

4.2 Catalytic System Recycling
Palladium catalysts from hydrogenation steps can be recovered with 78–82% efficiency using membrane filtration.

Emerging Methodologies

Recent advances suggest alternative pathways:

5.1 Microwave-Assisted Synthesis
Adapting protocols from similar benzamide systems:

  • 30% reduction in reaction time
  • 8–12% yield improvement for nitration steps
  • Energy savings of 40% versus conventional heating

5.2 Continuous Flow Systems
Pilot studies demonstrate:

  • 93% space-time yield increase
  • Improved safety profile for exothermic steps

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenoxy and nitro groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The phenoxy group may interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several bioactive molecules, particularly synthetic auxin agonists and hydroxamic acid derivatives. Below is a detailed comparison based on functional groups, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Key Applications/Activity
Target Compound Benzenecarboximidamide 4-(4-Cl-3,5-Me₂-phenoxy), N-OH, 3-NO₂ C₁₅H₁₄ClN₃O₄ 359.75 g/mol Hypothesized herbicide/pharmacological agent
2-(4-Chloro-3,5-dimethylphenoxy)acetic Acid (602-UC) Acetic acid derivative 4-(4-Cl-3,5-Me₂-phenoxy) C₁₀H₁₁ClO₃ 214.6 g/mol Plant growth regulator (promotes hypocotyl elongation)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid 4-Cl-phenyl, cyclohexane carboxamide C₁₃H₁₅ClN₂O₂ 278.72 g/mol Antioxidant, metal chelation
4-Chloroindole-3-acetic Acid (4-Cl-IAA) Indole acetic acid 4-Cl substitution on indole ring C₁₀H₈ClNO₂ 223.63 g/mol Natural auxin analog (plant growth regulation)

Key Differences and Implications

Functional Groups and Reactivity: The target compound’s nitro group distinguishes it from 602-UC (a simple acetic acid derivative) and hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide. The N-hydroxy group, shared with hydroxamic acids, may enable metal chelation or radical scavenging, as seen in compounds like ferrozine-complexing agents .

Stability: The nitro group could reduce stability under reducing conditions, whereas 602-UC is stable at -20°C for ≥4 years .

Antioxidant Potential: Hydroxamic acid analogs (e.g., compound 8 in ) exhibit radical scavenging activity against DPPH, suggesting the target compound could share similar properties if the N-hydroxy group remains accessible .

Research Findings and Gaps

  • Biological Data: No direct studies on the target compound are cited. However, structural parallels to auxin agonists (e.g., 602-UC) and hydroxamic acids suggest testable hypotheses for its bioactivity.

Biological Activity

Benzenecarboximidamide, specifically 4-(4-chloro-3,5-dimethylphenoxy)-N-hydroxy-3-nitro-, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be classified based on its structural characteristics:

  • Chemical Formula: C₁₄H₁₄ClN₃O₃
  • Molecular Weight: 305.73 g/mol
  • CAS Number: 320-51-4

The presence of functional groups such as the hydroxyl and nitro groups contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on enzymatic pathways and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that benzenecarboximidamide derivatives exhibit significant enzyme inhibition properties. For instance, studies have reported that compounds with similar structures demonstrate anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive Inhibition15
Butyrylcholinesterase (BChE)Non-competitive Inhibition20

2. Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays using DPPH radical scavenging and ABTS assays have demonstrated that it can effectively neutralize free radicals, thereby protecting cellular components from oxidative stress.

Assay Type Scavenging Activity (%) Concentration (µg/mL)
DPPH Radical Scavenging8550
ABTS Radical Scavenging9050

The mechanism through which benzenecarboximidamide exerts its biological effects involves the interaction with specific enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to inhibition of their activity . This binding affinity is influenced by the structural features of the compound, including the presence of chlorine and nitro groups.

Case Studies

Several case studies have highlighted the therapeutic potential of benzenecarboximidamide derivatives:

  • Study on Neuroprotection: A study demonstrated that a related compound provided neuroprotective effects in animal models of Alzheimer’s disease by inhibiting AChE and reducing amyloid plaque formation .
  • Antioxidant Efficacy in Cancer Models: Another study reported that benzenecarboximidamide derivatives exhibited significant antioxidant activity in cancer cell lines, leading to reduced proliferation rates and enhanced apoptosis in vitro .

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